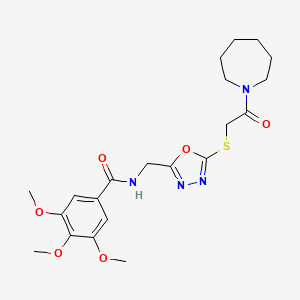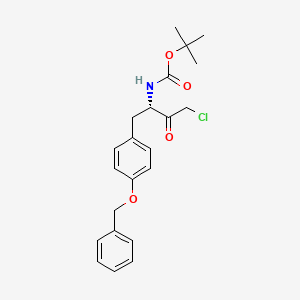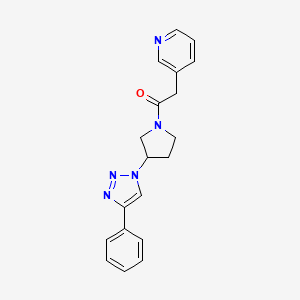![molecular formula C11H14ClN B2483202 9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride CAS No. 104127-09-5](/img/structure/B2483202.png)
9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of complex organic molecules like "9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride" involves understanding their synthesis, molecular structure, chemical reactions, and both chemical and physical properties. Such compounds often feature unique ring structures that impart specific reactivities and physical characteristics.
Synthesis Analysis
Synthesis of complex tricyclic compounds involves strategic reactions that form their intricate structures. For example, the synthesis of related compounds often employs reactions that build upon smaller ring systems to create larger, more complex structures. A notable method includes treating epoxytricyclo compounds with concentrated solutions of hydrobromic acid to introduce new functional groups while maintaining the tricyclic framework (Ahmed Benzalim et al., 2016).
Molecular Structure Analysis
The molecular structure of tricyclic compounds is characterized by X-ray diffraction analysis, revealing their three-dimensional arrangements. These structures are often made up of several fused rings, such as cycloheptane, cyclohexyl, and cyclopropane rings, each bearing different substituents which contribute to the compound's reactivity and physical properties (A. N. Chekhlov, 1996).
Chemical Reactions and Properties
Tricyclic compounds participate in a variety of chemical reactions, reflecting their rich chemical properties. For example, they can undergo cycloaddition reactions, where new rings are formed through the reaction of multiple unsaturated sites. These reactions often lead to the formation of new compounds with significant structural diversity and complexity (M. Nitta, Shoji Sogo, & T. Nakayama, 1979).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has demonstrated the utility of related cyclic and heterocyclic frameworks in the synthesis of complex molecular structures. For instance, the ring contraction of bridgehead sultams via photoinduced di-pi-methane rearrangement showcases a method for transforming cyclic structures, highlighting the importance of electronic rebonding pathways in these processes (R. Dura & L. Paquette, 2006). Similarly, the generation and trapping of highly strained bicyclic alkynes reveal insights into the reactivity and stability of complex cyclic systems (F. Tümer, Y. Taşkesenligil, & M. Balcı, 2001).
Reaction Mechanisms and Novel Methodologies
Research on related compounds has also contributed to understanding reaction mechanisms and developing new synthetic methodologies. The synthesis and crystal structure analysis of various cyclic compounds provide foundational knowledge for designing molecules with desired properties and functions. For example, studies on the crystal structure of dichlorotricyclo compounds offer insights into the spatial arrangement of atoms within these complex structures (Ahmed Benzalim et al., 2016). These structural insights are crucial for rationalizing reactivity patterns and for the synthesis of novel compounds with specific characteristics.
Applications in Material Science and Medicinal Chemistry
Although not directly related to the specific compound , research on similar structures contributes to material science and medicinal chemistry. The detailed understanding of cyclic and heterocyclic compound synthesis, structure, and reactivity facilitates the development of new materials and pharmaceuticals. For example, the exploration of novel structural types of bridged urea derivatives bearing tricyclic moieties highlights the potential for discovering new therapeutic agents with unique mechanisms of action (A. A. Alexeev et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
9-azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-11-8(3-1)7-12-10-5-9(11)6-10;/h1-4,9-10,12H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAZEQAVNVYORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1NCC3=CC=CC=C23.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483121.png)

![methyl {[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2483124.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483125.png)

![1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2483130.png)



![4-[[2-[[5-(Benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B2483137.png)

![N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2483139.png)

